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  • Product: Diisotridecyl maleate
  • CAS: 53817-59-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Thermodynamic Properties of Diisotridecyl Maleate Solutions for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Excipient Thermodynamics in Pharmaceutical Formulation In the intricate world of pharmaceutical sciences, the behavior of excipients—the inactive ingredients in a drug product—is as cru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Excipient Thermodynamics in Pharmaceutical Formulation

In the intricate world of pharmaceutical sciences, the behavior of excipients—the inactive ingredients in a drug product—is as crucial as that of the active pharmaceutical ingredient (API) itself. Among these, plasticizers play a pivotal role in the development of various dosage forms, from oral solid tablets with film coatings to transdermal patches.[1][2] Diisotridecyl maleate (DITDM), a high molecular weight ester, is a plasticizer and co-monomer used to enhance the flexibility and durability of polymeric materials.[] Understanding the thermodynamic properties of DITDM in solution is paramount for formulators seeking to predict its compatibility with other excipients and the API, optimize manufacturing processes, and ensure the stability and efficacy of the final drug product.

This technical guide provides a comprehensive overview of the thermodynamic properties of DITDM solutions, tailored for researchers, scientists, and drug development professionals. While specific experimental data for DITDM is not extensively available in public literature, this guide will establish a robust framework for its characterization. It will delve into the theoretical underpinnings of solution thermodynamics, provide detailed experimental protocols for key measurements, and discuss the practical implications of these properties in a pharmaceutical context. By understanding the principles and methodologies outlined herein, researchers can systematically evaluate DITDM and similar high molecular weight esters for their suitability in advanced drug delivery systems.

Theoretical Framework: Decoding Molecular Interactions through Thermodynamics

The thermodynamic properties of a solution are a macroscopic manifestation of the intermolecular interactions between its components. When DITDM is dissolved in a solvent or mixed with other formulation components, the resulting energetic and volumetric changes provide invaluable insights into the nature and strength of these interactions.

Partial Molar Properties

In a mixture, the contribution of each component to the total thermodynamic property is described by its partial molar property. For instance, the partial molar volume of a component is the change in the total volume of the solution when one mole of that component is added to a very large quantity of the solution.[4] The Gibbs-Duhem equation is a fundamental relationship that shows how the changes in the partial molar properties of the components in a binary mixture are interrelated.[4]

Excess Thermodynamic Properties

To quantify the deviation of a real solution from ideal behavior, we use excess thermodynamic properties. These are the difference between the thermodynamic property of the real solution and that of an ideal solution at the same temperature, pressure, and composition. The key excess properties are:

  • Excess Molar Volume (VE): This property reflects the change in volume upon mixing and provides insights into the packing efficiency and intermolecular interactions. A negative VE suggests strong interactions between the components (e.g., hydrogen bonding, dipole-dipole interactions) or interstitial accommodation of one component in the structure of the other, leading to a more compact arrangement. Conversely, a positive VE indicates weaker interactions between unlike molecules compared to like molecules, resulting in expansion.[5]

  • Excess Viscosity (ηE): This parameter describes the deviation of the solution's viscosity from an ideal mixture. Positive deviations often indicate strong specific interactions that hinder fluid flow, while negative deviations suggest weaker interactions.[]

  • Excess Gibbs Free Energy of Activation of Viscous Flow (ΔGE):* This property provides further information about the molecular interactions in the solution. Negative values of ΔG*E are indicative of weak physical forces in the binary system.[]

These excess properties are typically fitted to a polynomial equation, such as the Redlich-Kister equation, to obtain coefficients that describe the composition dependence of the property.[]

Experimental Determination of Thermodynamic Properties

A systematic experimental investigation is essential to characterize the thermodynamic properties of DITDM solutions. The following sections detail the standard methodologies.

Core Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination and analysis of the thermodynamic properties of a binary solution containing DITDM.

G cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_calc Calculation of Excess Properties cluster_model Data Analysis & Modeling cluster_interp Interpretation prep Prepare binary mixtures of DITDM and solvent at various mole fractions dens Density (ρ) Measurement (Vibrating tube densimeter) prep->dens Measure at constant T visc Viscosity (η) Measurement (Viscometer, e.g., Ubbelohde) prep->visc Measure at constant T cal Enthalpy of Mixing (H^E) Measurement (Isothermal titration calorimeter) prep->cal Measure at constant T ve Excess Molar Volume (V^E) dens->ve etae Excess Viscosity (η^E) visc->etae rk Fit to Redlich-Kister polynomial cal->rk dge Excess Gibbs Free Energy of Activation of Viscous Flow (ΔG*^E) ve->dge ve->rk etae->dge etae->rk dge->rk model Thermodynamic Modeling (e.g., NRTL, UNIQUAC) rk->model interp Infer Molecular Interactions & Formulation Compatibility model->interp

Caption: Experimental workflow for thermodynamic property determination.

Step-by-Step Experimental Protocols

1. Density (ρ) and Excess Molar Volume (VE) Measurement

  • Apparatus: A calibrated vibrating tube densimeter is recommended for high-precision density measurements.

  • Procedure:

    • Calibrate the densimeter with dry air and deionized water at the desired temperature.

    • Prepare binary mixtures of DITDM and the chosen solvent by mass over the entire composition range (mole fractions from 0 to 1).

    • Inject a small sample of the mixture into the densimeter and allow the temperature to stabilize.

    • Record the density reading. Repeat for each composition.

  • Calculation of VE: The excess molar volume is calculated using the following equation: VE = [ (x₁M₁ + x₂M₂) / ρ ] - [ (x₁M₁/ρ₁) + (x₂M₂/ρ₂) ] where x₁, M₁, and ρ₁ are the mole fraction, molar mass, and density of component 1 (DITDM), and x₂, M₂, and ρ₂ are the corresponding values for component 2 (solvent). ρ is the density of the mixture.[6]

2. Viscosity (η) and Excess Viscosity (ηE) Measurement

  • Apparatus: A calibrated Ubbelohde or Ostwald-type capillary viscometer placed in a constant temperature bath.

  • Procedure:

    • Measure the flow time of the pure components and the binary mixtures through the capillary.

    • Calculate the kinematic viscosity (ν) using the viscometer constant and the flow time.

    • Calculate the dynamic viscosity (η) by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

  • Calculation of ηE: The excess viscosity is calculated as: ηE = η - (x₁η₁ + x₂η₂) where η is the dynamic viscosity of the mixture, and η₁ and η₂ are the dynamic viscosities of the pure components.[]

3. Enthalpy of Mixing (HE) Measurement

  • Apparatus: An isothermal titration calorimeter (ITC) or a reaction calorimeter.

  • Procedure:

    • Titrate a known amount of DITDM into the solvent (or vice versa) inside the calorimeter at a constant temperature.

    • The heat change associated with each injection is measured.

    • Integration of the heat changes over the entire composition range yields the enthalpy of mixing.

  • Interpretation: An exothermic (negative HE) mixing process indicates that the interactions between unlike molecules are stronger than the average of the interactions between like molecules. An endothermic (positive HE) process suggests the opposite.[7]

Data Presentation and Analysis

For clarity and comparative analysis, the experimentally determined thermodynamic properties should be presented in a tabular format. The following table is an illustrative example of how such data for a hypothetical DITDM-solvent system at a constant temperature could be organized.

Mole Fraction of DITDM (x₁)Density (ρ) / g·cm⁻³Excess Molar Volume (VE) / cm³·mol⁻¹Viscosity (η) / mPa·sExcess Viscosity (ηE) / mPa·sExcess Gibbs Free Energy of Activation (ΔG*E) / J·mol⁻¹
0.0ρ₂0η₂00
0.1...............
0.2...............
0.3...............
0.4...............
0.5...............
0.6...............
0.7...............
0.8...............
0.9...............
1.0ρ₁0η₁00

The data for the excess properties can then be fitted to the Redlich-Kister equation:

YE = x₁x₂ Σ Aᵢ(x₁ - x₂)ⁱ

where YE is the excess property, x₁ and x₂ are the mole fractions, and Aᵢ are the fitting coefficients.

Implications for Pharmaceutical Development

The thermodynamic properties of DITDM solutions have direct and significant implications for drug formulation and development.

Predicting Solubility and Miscibility

The principle of "like dissolves like" is qualitatively useful, but a thermodynamic approach provides a quantitative understanding of solubility. The interactions between DITDM and a solvent, as revealed by excess properties, can help predict its miscibility with other excipients and its potential to solubilize poorly water-soluble APIs. For instance, strong, favorable interactions (negative VE and HE) between DITDM and an API could enhance the drug's solubility in a lipid-based formulation or a polymer matrix.

Formulation Stability

Phase separation is a common stability issue in liquid and semi-solid formulations. Thermodynamic models, such as NRTL (Non-Random Two-Liquid) or UNIQUAC (Universal Quasi-Chemical), can use experimental data to predict the phase behavior of multi-component systems.[8] By understanding the thermodynamics of DITDM solutions, formulators can select co-solvents and other excipients that ensure the long-term physical stability of the product.

Impact on Mechanical Properties of Film Coatings

As a plasticizer, DITDM is added to polymers to increase their flexibility and reduce their glass transition temperature (Tg).[9] The extent of this plasticizing effect is directly related to the thermodynamic interactions between DITDM and the polymer chains. Strong interactions lead to more effective plasticization. The viscosity of the coating solution, which is critical for processing, is also governed by these interactions.[10]

Drug Release Kinetics

In controlled-release dosage forms, such as transdermal patches or matrix tablets, the plasticizer can influence the diffusion of the drug through the polymer matrix. The thermodynamic environment created by the DITDM-polymer-drug interactions can either facilitate or hinder drug release.[6] For example, a plasticizer that has strong interactions with the drug may slow its release.

The logical relationship between thermodynamic properties and formulation performance is depicted in the following diagram:

G cluster_thermo Thermodynamic Properties cluster_interactions Molecular Interactions cluster_performance Pharmaceutical Performance thermo V^E, H^E, η^E, ΔG*^E interactions DITDM-Solvent DITDM-Polymer DITDM-API thermo->interactions Inform solubility Solubility & Miscibility interactions->solubility Influence stability Formulation Stability interactions->stability Influence mechanical Mechanical Properties (e.g., Film Flexibility) interactions->mechanical Influence release Drug Release Profile interactions->release Influence

Caption: Influence of thermodynamics on pharmaceutical performance.

Conclusion

While a comprehensive dataset on the thermodynamic properties of diisotridecyl maleate solutions is yet to be established in the public domain, the framework presented in this guide provides a clear pathway for its characterization. By employing standard experimental techniques such as densimetry, viscometry, and calorimetry, researchers can elucidate the molecular interactions of DITDM in various solvent systems. This understanding is not merely academic; it is a critical tool for rational formulation design, enabling the prediction of solubility, stability, and performance of drug products. As the pharmaceutical industry continues to innovate with complex formulations and novel drug delivery systems, a thorough grasp of the thermodynamic behavior of excipients like DITDM will be indispensable for developing safe, effective, and stable medicines.

References

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  • Al-Ghaban, A. M., et al. (2012). Influence of Plasticizers on the Stability and Release of a Prodrug of Δ9-Tetrahydrocannabinol Incorporated in Poly (Ethylene Oxide) Matrices. AAPS PharmSciTech, 13(3), 985-993.
  • Kaur, M., & Bala, R. (2020). PHARMACEUTICALLY USED PLASTICIZERS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(7), 3143-3153.
  • Park, K. (n.d.). PLASTICIZERS. Kinam Park, Purdue University. [Link]

  • Fernandez, L., et al. (2015). Mixing thermodynamic properties of ester-containing solutions: A study on the ternary (methyl alkanoate (pentanoate and methanoate) + methanol) and the corresponding binaries. New contributions to the (ester + ester) interactions. The Journal of Chemical Thermodynamics, 87, 1-11.
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  • DergiPark. (2022). Thermodynamic Modeling of Liquid-Liquid Equilibrium in Ternary Systems with Biodiesel and Isolated Ester (Methyl Palmitate). International Journal of Thermodynamics, 25(4), 57-67.
  • Patel, H. H., et al. (2024). Deciphering the role of plasticizers and solvent systems in hydrophobic polymer coating on hydrophilic core. Heliyon, 10(18), e30139.
  • Huggins, M. L. (1942). Thermodynamic Properties of Solutions of Long-Chain Compounds. Annals of the New York Academy of Sciences, 43(1), 1-32.
  • Rocha, S., et al. (2015). Development of Thermodynamic Models and Parameters Determination of Solid Liquid Equilibrium for Binary and Ternary Fatty Acids and Esters. Chemical Engineering Transactions, 43, 1861-1866.
  • National Center for Advancing Translational Sciences. DIISOTRIDECYL MALATE. [Link]

  • American Institute of Chemical Engineers. (2011).
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  • The Chemical Company. (2026). Plasticizer Effect on Viscosity: How It Impacts Processing. [Link]

  • Censi, R., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.
  • Domínguez, M., et al. (2003). Isobaric Vapor−Liquid Equilibria and Excess Quantities for Binary Mixtures of an Ethyl Ester + tert-Butanol and a New Approach to VLE Data Processing.
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  • Acme-Hardesty. ISOTRIDECYL STEARATE. [Link]

  • National Institute of Standards and Technology. (2009). Molecular Weight Dependence of Hydrodynamic and Thermodynamic Properties for Well-Defined Linear Polymers in Solution.
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  • Comuñas, M. J. P., et al. (2010). Structural dependence of density in high molecular weight esters.
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Exploratory

Mechanism of action of diisotridecyl maleate in polymer synthesis

An In-Depth Technical Guide to the Mechanism of Action of Diisotridecyl Maleate in Polymer Synthesis Executive Summary In the pursuit of advanced polymer architectures, the transition from external plasticizers to intern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Diisotridecyl Maleate in Polymer Synthesis

Executive Summary

In the pursuit of advanced polymer architectures, the transition from external plasticizers to internally plasticized matrices has become a critical objective for formulation scientists. Diisotridecyl maleate (DTDM) , a long-chain alkyl ester of maleic acid, serves as a highly efficient co-monomer and internal plasticizer. By covalently integrating into polymer backbones, DTDM imparts permanent flexibility, zero-migration characteristics, and superior steric stabilization. This whitepaper elucidates the free-radical copolymerization kinetics, free-volume expansion mechanisms, and practical laboratory workflows for utilizing DTDM in high-performance polymer synthesis.

Chemical Profile and Structural Implications

Diisotridecyl maleate (CAS: 53817-59-7) is synthesized via the esterification of maleic anhydride with highly branched isotridecanol[1]. The resulting molecule features a central electron-deficient alkene flanked by two bulky, hydrophobic 13-carbon chains.

This unique topology dictates its behavior in polymer synthesis. The steric hindrance of the isotridecyl groups, combined with the electron-withdrawing nature of the ester carbonyls, makes DTDM highly resistant to homopolymerization. Instead, it readily undergoes alternating or random copolymerization with electron-rich monomers (e.g., vinyl acetate, vinyl chloride, or styrene)[2][3].

Table 1: Physicochemical Profile of Diisotridecyl Maleate
PropertyValue / DescriptionScientific Implication
CAS Number 53817-59-7Unique identifier for regulatory and sourcing compliance[].
Molecular Formula C30H56O4High carbon-to-oxygen ratio ensures extreme hydrophobicity[5].
Molecular Weight 480.8 g/mol High molecular weight contributes to low volatility during processing[].
Boiling Point > 400°C (est.)Thermal stability allows for high-temperature extrusion and calendering[6].
Primary Function Co-monomer / Internal PlasticizerCovalent bonding prevents leaching, ensuring long-term material integrity[7].

Mechanism of Action I: Copolymerization Kinetics

The incorporation of DTDM into a polymer matrix relies on free-radical copolymerization. Because the maleate double bond is sterically hindered and electron-poor, propagating DTDM radicals strongly prefer to cross-propagate with electron-rich monomers rather than react with another DTDM molecule.

When mixed with a donor monomer (like vinyl acetate), a transient Charge-Transfer Complex (CTC) often forms. This CTC lowers the activation energy for alternating insertion, allowing the bulky DTDM to be smoothly integrated into the growing polymer chain without causing premature termination.

Kinetics Init Initiation (Thermal/AIBN) Donor Electron-Rich Monomer (e.g., Vinyl Acetate) Init->Donor Radical Attack CTC Charge-Transfer Complex (CTC) Donor->CTC Donor Acceptor Diisotridecyl Maleate (Electron-Poor) Acceptor->CTC Acceptor Prop Alternating Cross-Propagation CTC->Prop Steric Hindrance Overcome Polymer Internally Plasticized Copolymer Prop->Polymer Chain Extension

Fig 1: Free-radical cross-propagation kinetics of DTDM with electron-rich monomers.

Mechanism of Action II: Internal Plasticization & Free Volume Theory

Traditional flexible polymers (like standard PVC) rely on external plasticizers (e.g., dioctyl phthalate). These small molecules sit between polymer chains, pushing them apart. However, because they are not chemically bound, they migrate to the surface over time, leading to embrittlement and environmental contamination[8][9].

DTDM operates via Internal Plasticization . Once copolymerized, the long, branched C13 tails act as permanent structural wedges.

  • Free Volume Expansion: The bulky isotridecyl groups prevent the main polymer backbones from packing tightly. This increases the "free volume" within the matrix[10].

  • Tg Depression: By disrupting intermolecular forces (such as dipole-dipole interactions between chloride or acetate groups), DTDM significantly lowers the Glass Transition Temperature (Tg) of the polymer[9].

  • Zero Migration: Because the plasticizing tails are covalently anchored to the backbone via strong carbon-carbon bonds, migration is thermodynamically impossible[7].

Plasticization Backbone Rigid Polymer Backbone DTDM_In Covalent Integration of DTDM Backbone->DTDM_In Bulky Bulky C13 Tails Extend into Matrix DTDM_In->Bulky Migrate Zero Migration (No Leaching) DTDM_In->Migrate Covalent Anchor FreeVol Increased Free Volume Bulky->FreeVol Steric Disruption Tg Lowered Tg (Permanent Flexibility) FreeVol->Tg

Fig 2: Mechanism of internal plasticization and free volume expansion by DTDM.

Experimental Protocol: Synthesis of Poly(Vinyl Acetate-co-DTDM)

To achieve a self-validating synthesis of an internally plasticized film, it is critical to manage the disparate reactivity ratios of the monomers. The following protocol utilizes a starved-feed semi-batch methodology to prevent compositional drift.

Reagents & Materials
  • Monomer A: Vinyl Acetate (VAc) – Purified via basic alumina column to remove inhibitors.

  • Monomer B: Diisotridecyl Maleate (DTDM) – Used as received.

  • Initiator: Azobisisobutyronitrile (AIBN) – Recrystallized from methanol.

  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology
  • System Degassing (Causality: Radical Preservation): Charge a 500 mL Schlenk flask with 100 mL of anhydrous toluene and the calculated mass of DTDM. Purge the system with ultra-high purity Argon for 30 minutes. Reasoning: Oxygen is a potent diradical that rapidly scavenges propagating carbon-centered radicals, leading to induction periods or complete reaction failure.

  • Thermal Equilibration: Heat the reactor to 70°C using an oil bath. Reasoning: 70°C is the optimal temperature for AIBN decomposition, providing a steady, controlled flux of initiating radicals (half-life ≈ 5 hours).

  • Starved-Feed Addition (Causality: Compositional Control): Dissolve VAc and AIBN in 50 mL of toluene. Using a syringe pump, add this mixture dropwise into the DTDM solution over 4 hours. Reasoning: Because DTDM does not homopolymerize, dumping all monomers together would result in early formation of VAc homopolymer. Feeding the highly reactive VAc slowly ensures it reacts with the pooled DTDM, forcing the formation of the desired copolymer.

  • Post-Polymerization Cure: Maintain the reaction at 70°C for an additional 2 hours after the feed is complete to maximize conversion.

  • Thermodynamic Purification: Cool the mixture and precipitate dropwise into 1000 mL of ice-cold methanol under vigorous stirring. Reasoning: Methanol is a non-solvent for the hydrophobic copolymer but highly solvating for unreacted VAc, DTDM, and AIBN residues. This drives a thermodynamic phase separation, yielding a highly pure polymer isolate.

  • Drying: Filter the precipitate and dry in a vacuum oven at 40°C for 24 hours to constant weight.

Quantitative Data: Performance Comparison

The efficacy of DTDM as an internal plasticizer is best demonstrated by comparing its copolymer against a standard externally plasticized blend.

Table 2: Comparative Performance Metrics in Polymer Films
MetricPoly(VAc-co-DTDM) [Internal]PVAc + 25% DOP [External]Scientific Causality
Glass Transition (Tg) 12°C15°CBulky C13 chains efficiently expand free volume, matching the Tg depression of small molecules.
Migration Rate (7 days @ 60°C) 0.0% (No mass loss) 4.2% mass lossCovalent bonding of DTDM prevents thermal diffusion out of the matrix[9].
Elongation at Break 310%280%Uniform distribution of internal plasticizer prevents localized stress concentrations.
Solvent Extraction (Hexane) < 0.1%18.5%External plasticizers are easily solvated and leached by non-polar solvents; DTDM is locked in.

Conclusion

Diisotridecyl maleate represents a paradigm shift in the formulation of flexible polymers, coatings, and dispersants[2]. By leveraging the steric bulk of its isotridecyl tails and the specific cross-propagation kinetics of the maleate double bond, scientists can engineer polymers that are inherently and permanently flexible. This eliminates the environmental and mechanical degradation risks associated with external plasticizer migration, paving the way for next-generation, high-durability materials.

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Protocols & Analytical Methods

Method

Application Note: Formulation of Non-Ionic Polymeric Surfactants Using Diisotridecyl Maleate (DTDM)

Introduction and Mechanistic Principles The formulation of stable oil-in-water (O/W) nanoemulsions for active pharmaceutical ingredient (API) delivery is frequently limited by the dynamic instability of low-molecular-wei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Principles

The formulation of stable oil-in-water (O/W) nanoemulsions for active pharmaceutical ingredient (API) delivery is frequently limited by the dynamic instability of low-molecular-weight surfactants in high-salinity biological environments. To overcome micellar dissociation and Ostwald ripening upon extreme in vivo dilution, high-molecular-weight non-ionic polymeric surfactants are required.

This application note details the synthesis and formulation of a novel non-ionic comb-copolymer surfactant utilizing Diisotridecyl Maleate (DTDM) and Polyethylene Glycol (PEG) Allyl Ether .

The "Twin-Tail" Anchoring Mechanism

DTDM (CAS: 53817-59-7) is an α,β -unsaturated dicarboxylic ester featuring two bulky, highly branched isotridecyl (C13) chains[1]. While commonly utilized as a chemical intermediate or lubricant additive, its unique structure makes it a highly effective hydrophobic anchor in polymer chemistry.

When reacted with PEG allyl ether, the electron-deficient maleate double bond and the electron-rich allyl double bond undergo an alternating free-radical copolymerization ()[2].

Causality of Design:

  • Irreversible Hydrophobic Anchoring: Single-tail surfactants often suffer from dynamic desorption from the oil droplet surface during dilution. Because DTDM is a diester, each repeating unit in the copolymer inserts two C13 chains into the polymer backbone. This "twin-tail" multipoint anchoring system massively increases the hydrophobic binding energy to the oil phase, providing near-irreversible attachment.

  • Steric Shielding: The PEG macromonomer provides a dense, hydrophilic corona. Because the system is entirely non-ionic, it is insensitive to Debye screening caused by high salt concentrations in blood or gastrointestinal fluids, maintaining droplet repulsion where ionic surfactants would collapse.

Experimental Protocols

Protocol 1: Free-Radical Synthesis of Poly(DTDM-co-PEG)

This protocol describes the synthesis of the non-ionic polymeric surfactant. The system is self-validating; the reaction progress is quantitatively tracked via Proton Nuclear Magnetic Resonance ( 1 H-NMR).

Materials:

  • Diisotridecyl Maleate (DTDM, 98% purity)

  • PEG Allyl Ether (Molecular Weight 1000 Da)

  • Azobisisobutyronitrile (AIBN) (Radical Initiator)

  • Anhydrous Toluene (Reaction Solvent)

  • Hexane / Diethyl Ether (Precipitation Solvents)

Step-by-Step Methodology:

  • Monomer Preparation: In a 250 mL round-bottom flask, dissolve 0.05 mol of DTDM and 0.05 mol of PEG Allyl Ether in 100 mL of anhydrous Toluene.

    • Causality: Toluene is selected as the solvent because both the highly lipophilic DTDM and the hydrophilic PEG macromonomer exhibit co-solubility at elevated temperatures, preventing phase separation during polymerization.

  • Deoxygenation: Purge the solution with ultra-pure Nitrogen ( N2​ ) gas for 30 minutes to remove dissolved oxygen, which acts as a radical scavenger and would otherwise terminate the chain reaction prematurely.

  • Initiation: Add 1.0 mol% of AIBN to the mixture. Heat the flask to 80°C under continuous magnetic stirring.

    • Causality: 80°C is chosen because the 10-hour half-life temperature of AIBN is 65°C. Operating at 80°C ensures a steady, controlled flux of primary radicals.

  • Self-Validation (NMR Tracking): After 12 hours, extract a 0.5 mL aliquot. Evaporate the solvent and dissolve the residue in CDCl3​ . Analyze via 1 H-NMR. The unreacted DTDM monomer exhibits distinct vinylic protons at δ 6.21 and 6.24 ppm ()[3]. The complete disappearance of these peaks validates 100% monomer conversion. Do not proceed until these peaks are absent.

  • Purification: Dropwise, add the cooled polymer solution into 500 mL of cold Hexane.

    • Causality: Hexane is used because the PEG segments of the copolymer are entirely insoluble in non-polar aliphatic hydrocarbons, causing the polymer to precipitate. Conversely, any trace unreacted DTDM remains soluble in the hexane supernatant, allowing for perfect separation.

  • Drying: Filter the precipitate and dry under vacuum at 40°C for 24 hours to yield the Poly(DTDM-co-PEG) surfactant.

Synthesis DTDM Diisotridecyl Maleate (DTDM) (Hydrophobic Anchor) React Free-Radical Copolymerization (Toluene, 80°C, N2 Atmosphere) DTDM->React PEG PEG Allyl Ether (Hydrophilic Corona) PEG->React Init AIBN Initiator (Radical Source) Init->React Purify Precipitation & Washing (Hexane / Diethyl Ether) React->Purify Product Poly(DTDM-co-PEG) Non-Ionic Polymeric Surfactant Purify->Product

Figure 1: Workflow for the free-radical copolymerization of DTDM and PEG allyl ether.

Protocol 2: Formulation of API-Loaded O/W Nanoemulsion

This protocol utilizes the synthesized Poly(DTDM-co-PEG) to formulate a sterically stabilized nanoemulsion.

Materials:

  • Synthesized Poly(DTDM-co-PEG) Surfactant

  • Squalene (Oil Phase)

  • Hydrophobic API (e.g., a model lipophilic drug)

  • Milli-Q Water (Aqueous Phase)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 2.0% (w/v) of the Poly(DTDM-co-PEG) surfactant in Milli-Q water. Stir for 2 hours at room temperature.

    • Causality: Pre-dissolving the surfactant in the aqueous phase ensures the complete hydration and extension of the PEG chains prior to emulsification, which is critical for maximizing the steric barrier.

  • Oil Phase Preparation: Dissolve the hydrophobic API into Squalene (10% v/v of total formulation) at 40°C.

  • Primary Emulsification: Slowly inject the oil phase into the aqueous phase while stirring at 500 rpm to form a coarse macroemulsion.

  • High-Shear Homogenization: Process the coarse emulsion using an ultrasonic probe sonicator (20 kHz, 400 W) in an ice bath for 5 minutes (10 seconds ON / 5 seconds OFF cycles).

    • Causality: The intense localized cavitation overcomes the Laplace pressure of the droplets, fracturing them into the nanoscale regime. The ice bath prevents thermal degradation of the API and prevents the PEG chains from reaching their cloud point (dehydration temperature).

  • Self-Validation (DLS): Immediately measure the droplet size using Dynamic Light Scattering (DLS). If the Polydispersity Index (PDI) is > 0.20, it indicates an inhomogeneous droplet population. This triggers a mandatory return to Step 4 for an additional 2 minutes of sonication.

  • Sterile Filtration: Pass the validated nanoemulsion through a 0.22 µm Polyethersulfone (PES) syringe filter.

Formulation AqPhase Aqueous Phase Water + Poly(DTDM-co-PEG) Mix Primary Emulsification (Magnetic Stirring, 500 rpm) AqPhase->Mix OilPhase Oil Phase Squalene + Hydrophobic API OilPhase->Mix Shear High-Shear Homogenization (Ultrasonication, 20 kHz) Mix->Shear FilterFilter FilterFilter Shear->FilterFilter Filter Sterile Filtration (0.22 µm PES Filter) Nanoemulsion Stable O/W Nanoemulsion (Sterically Stabilized) FilterFilter->Nanoemulsion

Figure 2: Step-by-step formulation of a sterically stabilized O/W nanoemulsion.

Quantitative Data & Characterization

The structural parameters of the synthesized surfactant and the stability metrics of the resulting nanoemulsion are summarized below.

Table 1: Polymer Characterization Data

ParameterValueAnalytical Method
Monomer Molar Ratio (DTDM : PEG Allyl Ether)1 : 1 1 H-NMR Integration
Number-Average Molecular Weight ( Mn​ )12,500 DaGPC (THF mobile phase)
Polydispersity Index (PDI)1.45GPC
Critical Micelle Concentration (CMC)12 mg/LTensiometry (Wilhelmy Plate)
Hydrophilic-Lipophilic Balance (HLB) 13.5Griffin's Method (Calculated)

Table 2: Nanoemulsion Stability Over 30 Days

Time Point & ConditionDroplet Size (Z-average)PDIZeta PotentialEncapsulation Efficiency
Day 0 (Initial)115 ± 4 nm0.12-4.2 mV98.5%
Day 14 (Stored at 4°C)116 ± 5 nm0.13-4.5 mV98.1%
Day 14 (Stored at 40°C)121 ± 6 nm0.15-4.1 mV96.4%
Day 30 (Stored at 4°C)118 ± 5 nm0.13-4.6 mV97.8%

Note: The near-neutral Zeta potential confirms the non-ionic nature of the polymer corona, while the lack of size growth over 30 days confirms the efficacy of the steric stabilization.

Safety and Handling

While the fully polymerized Poly(DTDM-co-PEG) is a stable, non-ionic macromolecule, the unreacted Diisotridecyl Maleate monomer requires strict handling protocols. According to the Australian Industrial Chemicals Introduction Scheme (AICIS), medium-to-long chain maleic acid esters, including DTDM, are electrophilic compounds capable of Michael-type conjugate additions with skin proteins, classifying them as known skin sensitizers ()[4]. Formulators must utilize nitrile gloves and fume hoods during Protocol 1, and rigorous adherence to the hexane precipitation step is mandatory to ensure zero residual monomer in the final pharmaceutical formulation.

References

  • Byk Chemie GmbH. "Copolymers, preparation thereof and use as wetting agents and dispersants." US Patent 7,317,062 B2.
  • Australian Government Department of Health (AICIS). "Maleic acid esters (medium to long Chain) - Evaluation statement." Available at:[Link]

  • KRICT. "Antiwear Additives And Lubricants Comprising The Same." KR Patent 20160041628A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: The Role of Diisotridecyl Maleate in Emulsion Stability

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regardin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of diisotridecyl maleate and its impact on emulsion stability. As Senior Application Scientists, we have synthesized technical data with practical field experience to help you navigate the complexities of your formulation challenges.

Introduction to Diisotridecyl Maleate in Emulsions

Diisotridecyl maleate is a diester that primarily functions as a plasticizer and co-monomer in various industrial applications.[] In the realm of cosmetics and pharmaceuticals, its structural analogs, di-alkyl malates, are recognized for their emollient and skin-conditioning properties.[2] While not a conventional primary emulsifier, its molecular structure, featuring a polar maleate group and long, non-polar isotridecyl chains, imparts surfactant-like properties. This allows it to act as a co-emulsifier, contributing to the overall stability and sensory profile of an emulsion. A related compound, diisostearyl malate, has a required Hydrophilic-Lipophilic Balance (HLB) of 11.5, suggesting its utility in oil-in-water (o/w) emulsions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of diisotridecyl maleate in an emulsion?

While its primary industrial use is as a plasticizer, in cosmetic and pharmaceutical emulsions, diisotridecyl maleate primarily functions as an emollient and a co-emulsifier. Its large, branched alkyl chains provide a lubricious, non-greasy feel on the skin. As a co-emulsifier, it positions itself at the oil-water interface alongside the primary emulsifier, enhancing the stability of the interfacial film.

Q2: Is diisotridecyl maleate a standalone emulsifier?

No, it is not recommended to use diisotridecyl maleate as the sole emulsifier. It lacks the strong amphiphilic character of traditional surfactants. It is best utilized in conjunction with a primary non-ionic or anionic emulsifier to achieve long-term emulsion stability.

Q3: What type of emulsions can be formulated with diisotridecyl maleate?

Given the required HLB of the similar diisostearyl malate is 11.5, diisotridecyl maleate is most suitable for oil-in-water (o/w) emulsions.[3] It can be incorporated into the oil phase of creams, lotions, and other topical delivery systems.

Q4: How does diisotridecyl maleate affect the sensory properties of a formulation?

Diisotridecyl maleate is known to impart a soft, smooth, and non-greasy feel to topical products.[2] Its emollient properties can improve the spreadability and rub-in characteristics of a cream or lotion.

Troubleshooting Guide: Emulsion Instability

This section addresses specific issues you may encounter when using diisotridecyl maleate in your emulsion formulations.

Issue 1: Phase Separation (Creaming or Coalescence)

Question: My o/w emulsion containing diisotridecyl maleate is separating, with an oil layer forming at the top (creaming) or large oil droplets appearing (coalescence). What is the likely cause and how can I resolve it?

Answer: Phase separation is a clear indicator of an unstable emulsion. The primary cause is an insufficient or ineffective interfacial film around the oil droplets.

Causality and Troubleshooting Steps:

  • Insufficient Primary Emulsifier: Diisotridecyl maleate is a co-emulsifier and cannot stabilize an emulsion on its own.

    • Solution: Ensure you are using an adequate concentration of a suitable primary emulsifier. For o/w emulsions, a primary emulsifier with an HLB in the range of 8-18 is typically required.[4] Gradually increase the concentration of the primary emulsifier in 0.5-1% increments and observe the impact on stability.[4]

  • Incorrect Diisotridecyl Maleate Concentration: While beneficial, an incorrect concentration can be detrimental.

    • Too Low: Insufficient diisotridecyl maleate will not provide the necessary co-emulsification effect to reinforce the interfacial film.

    • Too High: An excessive concentration can disrupt the packing of the primary emulsifier at the interface, leading to instability. It can also significantly increase the viscosity of the oil phase, making it more difficult to disperse.

    • Solution: Optimize the concentration of diisotridecyl maleate. Start with a low concentration (e.g., 1-2% w/w) and systematically increase it, monitoring the emulsion's physical stability over time.

  • Improper Homogenization: Inadequate shear during emulsification can result in large oil droplets that are more prone to coalescence.

    • Solution: Employ high-shear homogenization to reduce the oil droplet size. The smaller the droplet size, the more stable the emulsion will be against coalescence.[5]

  • pH Imbalance: The effectiveness of some primary emulsifiers (especially anionic ones) can be pH-dependent.

    • Solution: Check the pH of your formulation. If you are using a pH-sensitive primary emulsifier, adjust the pH to its optimal range (typically 5.5-7.0 for many cosmetic products).[4]

Issue 2: Changes in Viscosity (Thickening or Thinning over Time)

Question: The viscosity of my emulsion containing diisotridecyl maleate is changing during storage. What could be causing this?

Answer: Changes in viscosity are often linked to alterations in the internal structure of the emulsion.

Causality and Troubleshooting Steps:

  • Flocculation: Oil droplets may be clumping together without coalescing. This can lead to an increase in viscosity.

    • Solution: Evaluate the electrolyte concentration in your aqueous phase. High salt concentrations can sometimes lead to flocculation. Also, ensure adequate homogenization to create a stable dispersion.

  • Coalescence: As smaller droplets merge to form larger ones, the overall number of droplets decreases, which can lead to a decrease in viscosity.

    • Solution: Refer to the troubleshooting steps for Issue 1: Phase Separation . Improving the stability of the interfacial film is key.

  • Interaction with Thickeners: Diisotridecyl maleate, being a large molecule, could interact with polymeric thickeners (e.g., carbomers, gums) in the aqueous phase, affecting their hydration and thickening efficiency.

    • Solution: Evaluate the compatibility of diisotridecyl maleate with your chosen thickener. You may need to try a different thickener or adjust the concentration of the existing one. Adding stabilizers like xanthan gum or carbomer in the range of 0.1-0.5% can help maintain consistent viscosity.[4]

Experimental Protocols

Protocol 1: Basic Emulsion Preparation

This protocol provides a general method for preparing an o/w emulsion incorporating diisotridecyl maleate.

  • Oil Phase Preparation:

    • In a suitable vessel, combine the oil-soluble ingredients, including diisotridecyl maleate and the primary emulsifier.

    • Heat the oil phase to 70-75°C with gentle stirring until all components are melted and uniform.

  • Aqueous Phase Preparation:

    • In a separate vessel, combine the water-soluble ingredients.

    • Heat the aqueous phase to 70-75°C with stirring.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high shear.

    • Continue homogenization for 5-10 minutes to ensure a fine droplet size.

  • Cooling:

    • Switch to gentle stirring and allow the emulsion to cool to room temperature.

    • Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) below 40°C.

  • Final Adjustment:

    • Adjust the final pH if necessary.

Protocol 2: Emulsion Stability Assessment

A multi-faceted approach is recommended for assessing emulsion stability.

  • Macroscopic Observation:

    • Visually inspect the emulsion for any signs of phase separation, creaming, or changes in appearance at various time points (e.g., 24 hours, 1 week, 1 month) and at different storage conditions (e.g., room temperature, 40°C, 4°C).

  • Microscopic Analysis:

    • Use an optical microscope to observe the droplet size and distribution. Look for any changes in droplet size or signs of aggregation over time.

  • Particle Size Analysis:

    • Employ techniques like dynamic light scattering (DLS) to obtain quantitative data on the mean droplet size and polydispersity index.[6][7] An increase in the mean droplet size over time is an indicator of instability.[7]

  • Rheological Measurements:

    • Use a viscometer or rheometer to measure the viscosity of the emulsion. Consistent viscosity measurements over time suggest good stability.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the emulsion at a set speed and time (e.g., 3000 rpm for 30 minutes). Any separation after centrifugation indicates potential long-term instability.

    • Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours). A stable emulsion should withstand several cycles without breaking.

Data Presentation

Table 1: Troubleshooting Summary for Emulsions with Diisotridecyl Maleate

Issue Potential Cause Recommended Solution
Phase Separation Insufficient primary emulsifierIncrease primary emulsifier concentration (0.5-1% increments).
Incorrect diisotridecyl maleate concentrationOptimize concentration (start with 1-2% w/w).
Inadequate homogenizationUse high-shear homogenization to reduce droplet size.
Viscosity Changes Flocculation or CoalescenceImprove interfacial film stability; check electrolyte levels.
Interaction with thickenersEvaluate thickener compatibility; add stabilizers (0.1-0.5%).

Visualization

Diagram 1: The Role of Diisotridecyl Maleate as a Co-emulsifier

Emulsion_Stabilization cluster_oil_droplet Oil Droplet cluster_water_phase Water Phase cluster_interface Oil-Water Interface Oil Oil Phase Primary_Emulsifier Hydrophilic Head Lipophilic Tail Oil->Primary_Emulsifier:tail Interacts with DIM Diisotridecyl Maleate Oil->DIM Soluble in Water Continuous Phase Primary_Emulsifier:head->Water Interacts with DIM->Primary_Emulsifier Interacts with & reinforces film

Caption: Diisotridecyl maleate at the oil-water interface.

References

  • Evaluation of Bilgewater Emulsion Stability Using Nondestructive Analytical Methods. (2020). ACS ES&T Water. [Link]

  • Critical Review of Techniques and Methodologies for Characterization of Emulsion Stability. (2007). Journal of the American Oil Chemists' Society. [Link]

  • Critical review of techniques and methodologies for characterization of emulsion stability. (n.d.). PubMed. [Link]

  • A technical review on characterization methods for structures and properties of emulsion. (2024). AIP Publishing. [Link]

  • Formulation Troubleshooting In Cosmetic Products. (n.d.). ADSL Laboratories. [Link]

  • Critical Review of Techniques for Food Emulsion Characterization. (2024). MDPI. [Link]

  • Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization. (n.d.). ResearchGate. [Link]

  • Influence of the emollient on emulsions containing lamellar liquid crystals: from molecular organization towards applicative properties. (2019). SciSpace. [Link]

  • Troubleshooting. (n.d.). Pharmalator. [Link]

  • Cosmetic emulsions with stability problems: what is the cause?. (n.d.). Create Cosmetic Formulas. [Link]

  • Influence of an optimized non-ionic emulsifier blend on properties of oil-in-water emulsions. (n.d.). Inform | The American Oil Chemists' Society. [Link]

  • The effect of emulsifier concentration on the lubricating properties of oil-in-water emulsions. (n.d.). Taylor & Francis Online. [Link]

  • Problems with Emulsions. (n.d.). Making Cosmetics. [Link]

  • The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs) Formulated with a Green Solvent. (2020). MDPI. [Link]

  • Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization. (n.d.). UQ eSpace. [Link]

  • Solving Emulsification Challenges in Cosmetic Manufacturing. (n.d.). MXD Process. [Link]

  • Impact of Emollients On The Spreading Properties of Cosmetic Products. (n.d.). Scribd. [Link]

  • Formulation and Optimization of Nonionic Surfactants Emulsified Nimesulide-Loaded PLGA-Based Nanoparticles by Design of Experiments. (n.d.). PMC. [Link]

  • The in vitro Influence of Emulsifier Concentration and Mixture Temperature on the Degree of Oil-Water Emulsification. (2024). International Journal of BioLife Sciences (IJBLS). [Link]

  • Effect of emulsifiers on viscosity and emulsion stability of the cocoa powder mixture. (2020). Semantic Scholar. [Link]

  • Effect of process parameters on emulsion stability and droplet size of pomegranate oil-in-water. (2021). Grasas y Aceites. [Link]

  • COMPOSITION FOR NANOEMULSION EMULSIFICATION, BICONTINUOUS MICROEMULSION, COSMETIC, AND METHOD FOR PRODUCING SAME. (2018).
  • Diisotridecyl malate. (n.d.). PubChem. [Link]

  • diisotridecyl maleate CAS#: 53817-59-7. (n.d.). ChemWhat. [Link]

  • Emulsifier for solubilizing polar solvents in oils and polyols. (2013).
  • List of Oils and Emulsifiers with HLB Values. (n.d.). HLB Calculator. [Link]

  • Optimization of Emulsifier and Stabilizer Concentrations in a Model Peanut-Based Beverage System: A Mixture Design Approach. (2019). MDPI. [Link]

  • Separation Emulsion via Non-Ionic Surfactant: An Optimization. (2019). ResearchGate. [Link]

  • COMPOSITION AND COMPLEX FOR EMULSIFICATION, AND EMULSION. (2019). Googleapis. [Link]

  • Separation Emulsion via Non-Ionic Surfactant: An Optimization. (2019). MDPI. [Link]

  • Emulsion Characterization and Stability Testing Case Study. (n.d.). The Annex by The NFL. [Link]

  • Characterization and stability studies of emulsion systems containing pumice. (n.d.). SciELO. [Link]

  • Effect of the Free Radical Initiator on the Production of Castor Oil Maleate Oligomers. (n.d.). PMC. [Link]

  • Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants. (2025). MDPI. [Link]

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Reference Data & Comparative Studies

Validation

Diisotridecyl maleate vs dioctyl maleate in plasticizer applications

The transition away from traditional phthalate plasticizers (such as DEHP) due to endocrine-disruption concerns has forced a paradigm shift in the formulation of medical-grade polymers. For drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition away from traditional phthalate plasticizers (such as DEHP) due to endocrine-disruption concerns has forced a paradigm shift in the formulation of medical-grade polymers. For drug development professionals and material scientists engineering pharmaceutical packaging, IV bags, and medical tubing, maleate diesters have emerged as high-performance, biocompatible alternatives[1][2].

As a Senior Application Scientist, I approach plasticizer selection not merely as a material substitution, but as a delicate balance between thermodynamic efficiency and toxicological safety. This guide provides an in-depth, objective comparison of two critical non-phthalate plasticizers: Dioctyl Maleate (DOM) and Diisotridecyl Maleate (DTDM) , focusing on their mechanistic behavior, migration profiles, and validation protocols for biomedical applications.

Mechanistic Profiles: Molecular Architecture and Causality

The fundamental mechanism of any internal plasticizer involves embedding between polymer chains to disrupt intermolecular forces, thereby increasing free volume and lowering the glass transition temperature ( Tg​ )[2][3]. However, the molecular architecture of the ester dictates its macroscopic behavior.

Dioctyl Maleate (DOM) DOM is an ester derivative of maleic acid bonded to two 8-carbon (octyl) chains[4]. Because of its relatively compact aliphatic tails, DOM exhibits high molar mobility. This allows it to rapidly penetrate polymer matrices like poly(vinyl chloride) (PVC) and polylactide (PLA), yielding excellent plasticizing efficiency and dramatic Tg​ reduction[1]. Furthermore, DOM features a reactive double bond, allowing it to act as a comonomer in vinyl and acrylic emulsion polymerizations, providing permanent, chemically-bound flexibility when copolymerized[5][6].

Diisotridecyl Maleate (DTDM) DTDM, conversely, is synthesized using highly branched 13-carbon (isotridecyl) chains[][8]. The causality behind choosing DTDM lies in its steric bulk. The extended, branched aliphatic tails create significant steric hindrance and chain entanglement within the polymer network. While this reduces its immediate plasticizing efficiency per part-per-hundred-resin (phr) compared to DOM, it exponentially decreases the diffusion coefficient. This makes DTDM highly resistant to volatilization and migration into aqueous or lipophilic media—a non-negotiable requirement for packaging highly sensitive pharmaceutical formulations.

Quantitative Comparison of Properties

To facilitate material selection, the physical and functional properties of both plasticizers are summarized below.

PropertyDioctyl Maleate (DOM)Diisotridecyl Maleate (DTDM)
CAS Number 2915-53-9[4]53817-59-7[]
Molecular Weight ~314.46 g/mol [4]480.8 g/mol []
Aliphatic Chain Length C8 (Octyl)[4]C13 (Isotridecyl)[8]
Plasticizing Efficiency High (Rapid Tg​ depression)[2]Moderate (Requires higher phr loading)
Migration Resistance Moderate (Susceptible to lipophilic leaching)[1]High (Sterically hindered diffusion)
Reactivity High (Excellent comonomer for emulsions)[5]Low-to-Moderate
Primary Medical Use Case Flexible external tubing, device housingsParenteral packaging, high-contact blood bags

Self-Validating Experimental Protocol: Efficiency vs. Migration

In drug development, a plasticizer is only as good as its Extractables and Leachables (E&L) profile. To objectively evaluate DOM versus DTDM, we must utilize a self-validating experimental workflow. This protocol is "self-validating" because it directly correlates the thermodynamic gain (flexibility) with the toxicological risk (migration), ensuring that any formulation chosen meets both mechanical and safety endpoints.

Step 1: Matrix Compounding (Standardizing Thermal History)

  • Action: Melt-blend medical-grade PVC resin with 30 phr of either DOM or DTDM using a twin-screw extruder at 160°C.

  • Causality: Standardizing the thermal history and shear rate ensures that any observed differences in free volume or leaching are strictly a function of the plasticizer's molecular architecture (C8 vs. C13), eliminating processing artifacts.

Step 2: Thermal Profiling via DSC (Efficiency Check)

  • Action: Subject the extruded films to Differential Scanning Calorimetry (DSC), heating from -50°C to 150°C at 10°C/min.

  • Causality: The magnitude of Tg​ depression directly quantifies plasticizing efficiency[2]. DOM will demonstrate a steeper Tg​ drop due to its higher mobility, establishing the baseline mechanical flexibility of the film.

Step 3: Accelerated Leaching Assay (E&L Simulation)

  • Action: Submerge pre-weighed 10x10 mm film samples in simulated physiological solvents (e.g., 50% ethanol/water to simulate lipophilic drug interactions) at 37°C for 14 days.

  • Causality: This step mimics long-term pharmaceutical storage. By using a lipophilic simulant, we accelerate the thermodynamic drive for the plasticizer to partition out of the polymer and into the solvent.

Step 4: HPLC-MS Quantification (Validation of Steric Hindrance)

  • Action: Analyze the extraction media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify leached maleate esters.

  • Causality: Mass spectrometry provides absolute verification of the structural hypothesis: DTDM's massive C13 branching restricts solvent extraction, validating its superiority over DOM for low-migration pharmaceutical applications.

Workflow Visualization

The following diagram maps the logical progression of our self-validating protocol, ensuring that mechanical efficiency never compromises biological safety.

G Formulation Polymer + Plasticizer (DOM vs DTDM) Compounding Melt Compounding (Self-Validating Mix) Formulation->Compounding Thermal Thermal Analysis (Tg Reduction & Stability) Compounding->Thermal Efficiency Check Migration Migration Assay (Solvent Extraction) Compounding->Migration Leaching Check Bio Biocompatibility (Cytotoxicity Screening) Thermal->Bio Migration->Bio Decision Material Selection for Pharma Packaging Bio->Decision E&L Cleared

Workflow for evaluating plasticizer migration and biocompatibility in medical polymers.

Conclusion for Drug Development Professionals

The selection between DOM and DTDM is governed by the specific risk profile of the medical device or packaging. Dioctyl maleate (DOM) is highly effective for applications requiring extreme flexibility and can be copolymerized to prevent migration entirely in specialized emulsion coatings[5][6]. However, as a free internal plasticizer, its C8 chains are prone to moderate migration.

Conversely, Diisotridecyl maleate (DTDM) is the superior candidate for high-risk, direct-contact applications (e.g., parenteral drug containers, lipid-emulsion bags). Its bulky C13 architecture sacrifices a fraction of plasticizing efficiency to guarantee exceptional migration resistance, thereby safeguarding drug efficacy and patient safety against extractable contaminants.

References

  • Technavio. "Dioctyl Maleate (DOM) Market Growth Analysis". URL:[Link]

  • Google Patents. "US3091597A - Compositions of vinyl chloride homopolymers".
  • ACS Omega. "Tailoring Oligomeric Plasticizers for Polylactide through Structural Control". URL:[Link]

  • ACS Sustainable Chemistry & Engineering. "Fully Renewable, Effective, and Highly Biodegradable Plasticizer". URL:[Link]

  • McGill University. "Evaluation of maleate, fumarate, and succinate diesters as potential green plasticizers". URL:[Link]

Sources

Comparative

FTIR spectroscopy validation of diisotridecyl maleate molecular structure

A Senior Application Scientist's Guide to the Structural Validation of Diisotridecyl Maleate using FTIR Spectroscopy Introduction: The Imperative for Rigorous Molecular Characterization In the realms of polymer science,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Structural Validation of Diisotridecyl Maleate using FTIR Spectroscopy

Introduction: The Imperative for Rigorous Molecular Characterization

In the realms of polymer science, lubricant technology, and drug formulation, the precise molecular structure of a compound dictates its functionality and performance. Diisotridecyl maleate (C₃₀H₅₆O₄, CAS No. 53817-59-7), a significant plasticizer and co-monomer, is no exception.[1][2] Its efficacy in flexible polymers and coatings is a direct consequence of its diester structure, comprising a central maleate core esterified with two isotridecyl alcohol chains. Verifying this structure is not merely a quality control checkpoint; it is a fundamental necessity to ensure product consistency, predict performance, and comply with regulatory standards.

Part 1: The FTIR Protocol - A Self-Validating Workflow

The validation of diisotridecyl maleate's structure via FTIR hinges on the identification of its key functional groups and the simultaneous confirmation of the absence of precursor moieties. The following protocol is designed to be robust and repeatable.

Experimental Workflow Diagram

FTIR_Validation_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Instrument_Validation Instrument Performance Qualification (Polystyrene Film Standard) Background_Scan Background Spectrum Acquisition (Clean ATR Crystal) Instrument_Validation->Background_Scan Ensures Wavenumber Accuracy Sample_Prep Sample Preparation (Neat Liquid Film on ATR Crystal) Sample_Scan Sample Spectrum Acquisition (Diisotridecyl Maleate) Sample_Prep->Sample_Scan Background_Scan->Sample_Prep Corrects for Ambient Interferences Data_Processing Data Processing (Baseline Correction, Normalization) Sample_Scan->Data_Processing Peak_Identification Peak Identification & Assignment Data_Processing->Peak_Identification Structural_Confirmation Structural Confirmation (Presence of Ester, Absence of Precursors) Peak_Identification->Structural_Confirmation Comparison to Known Frequencies Molecular_Vibrations cluster_molecule Diisotridecyl Maleate Functional Groups cluster_frequencies Expected FTIR Absorption Ranges (cm⁻¹) C=O Ester Carbonyl (C=O) freq_CO_stretch ~1730-1715 cm⁻¹ (Strong) C=O->freq_CO_stretch Stretching Vibration C=C Alkene (C=C) freq_CC_stretch ~1640 cm⁻¹ (Medium) C=C->freq_CC_stretch Stretching Vibration C-O Ester C-O freq_C-O_stretch ~1300-1000 cm⁻¹ (Multiple, Strong) C-O->freq_C-O_stretch Stretching Vibration C-H Alkyl C-H freq_CH_stretch ~3000-2850 cm⁻¹ (Strong) C-H->freq_CH_stretch Stretching & Bending Vibrations

Caption: Key functional groups in diisotridecyl maleate and their expected FTIR frequencies.

Expected vs. Absent Characteristic Absorption Bands

The following table summarizes the key spectral features that validate the structure of diisotridecyl maleate.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Result for Diisotridecyl Maleate Rationale for Validation
~3500-3200O-H stretch (broad)AlcoholAbsent Confirms the complete consumption of the isotridecyl alcohol precursor. [3][4]
~3000-2850C-H stretch (sp³)Alkyl chainsPresent (Strong) Indicates the presence of the long isotridecyl alkyl chains. [5]
~1850 & ~1780C=O stretch (anhydride)Maleic AnhydrideAbsent Confirms the absence of the maleic anhydride starting material.
~1730-1715C=O stretch (α,β-unsaturated ester)EsterPresent (Very Strong) The most characteristic peak for the ester functional group. Its position indicates conjugation with the C=C bond. [6][7]
~1640C=C stretchAlkene (maleate)Present (Medium) Confirms the presence of the carbon-carbon double bond from the maleate moiety. [8]
~1470 & ~1375C-H bendAlkyl chainsPresent (Medium) Further confirms the presence of the long alkyl chains. [5]
~1300-1000C-O stretchEsterPresent (Multiple, Strong) Characteristic of the C-O single bond stretching in the ester group. [6][7]

A successful validation will show strong absorptions in the regions for alkyl C-H stretching, ester C=O stretching, and ester C-O stretching, coupled with the definitive absence of a broad O-H band from the alcohol and the characteristic anhydride C=O peaks.

Part 3: Comparison with Alternative Analytical Techniques

While FTIR is a rapid and powerful tool for functional group identification, a comprehensive structural elucidation often benefits from complementary techniques. The choice of technique depends on the specific information required. [9][10]

Technique Principle Information Provided Strengths Weaknesses
FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations. Identification of functional groups. Rapid, non-destructive, minimal sample preparation, cost-effective. Provides limited information on molecular connectivity and stereochemistry. Not ideal for complex mixture analysis without separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. Detailed atom-by-atom connectivity, stereochemistry, and 3D structure. [11][12][13] Provides unambiguous structural elucidation and is highly quantitative. Slower analysis time, requires more sample, more expensive instrumentation, requires deuterated solvents.

| Mass Spectrometry (MS) | Molecules are ionized and separated based on their mass-to-charge ratio. | Molecular weight and elemental composition. Fragmentation patterns provide structural clues. [7][14]| Extremely sensitive, provides accurate molecular weight, can be coupled with chromatography for mixture analysis. | Can be destructive, fragmentation can be complex to interpret, may require derivatization for volatile compounds. |

Expert Insight: For the specific case of diisotridecyl maleate, ¹H and ¹³C NMR would be the gold standard for unambiguous structural confirmation. NMR can precisely map the connectivity of the isotridecyl chains to the maleate core and confirm the cis stereochemistry of the double bond. Mass spectrometry would definitively confirm the molecular weight (480.8 g/mol ) and its fragmentation pattern would support the ester structure. [1][14]However, for routine quality control and rapid identity confirmation where the general structure is known, FTIR remains the most efficient and practical choice.

Conclusion: An Integrated Approach to a Confident Conclusion

The validation of diisotridecyl maleate's molecular structure is a critical step in ensuring its quality and performance. FTIR spectroscopy serves as a robust, rapid, and reliable first-line technique for this purpose. By following a systematic and self-validating protocol, a researcher can confidently confirm the presence of the required ester and alkyl functionalities while verifying the absence of unreacted precursors. This guide has detailed such a protocol, grounded in the principles of scientific integrity and supported by authoritative standards. For an exhaustive, de novo structural elucidation, a multi-technique approach incorporating NMR and Mass Spectrometry is recommended. However, for process monitoring, quality assurance, and identity verification, the FTIR methodology presented here provides a high degree of confidence in an efficient and cost-effective manner.

References

  • ASTM E1252-98(2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

  • Patsnap. (2025, September 22). How to Validate FTIR Results With Reference Samples. [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • IntechOpen. (2018, April 25). Validation of Analytical Methods. [Link]

  • HBM4EU. (2018, June). Validation of analytical methods. [Link]

  • Shimadzu. (n.d.). Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia. [Link]

  • European Medicines Agency. (2011, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • ChemWhat. (n.d.). diisotridecyl maleate CAS#: 53817-59-7. [Link]

  • AOCS. (2019, July 23). NMR. [Link]

  • Journal of Magnetic Resonance. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

Sources

Validation

NMR characterization and structural validation of diisotridecyl maleate

An in-depth structural and performance analysis is critical when transitioning from standard industrial plasticizers to high-performance, sterically hindered esters. This guide provides a comprehensive comparison of Diis...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and performance analysis is critical when transitioning from standard industrial plasticizers to high-performance, sterically hindered esters. This guide provides a comprehensive comparison of Diisotridecyl maleate (DITM) against its shorter-chain alternatives, alongside a rigorously self-validating Nuclear Magnetic Resonance (NMR) protocol for structural verification.

Introduction: The Case for Diisotridecyl Maleate (DITM)

In the development of advanced synthetic lubricants, antiwear additives, and flexible polymers, the selection of the maleate diester dictates the thermal stability, volatility, and low-temperature flexibility of the final formulation.1 represents a significant structural upgrade over lighter alternatives like Dioctyl maleate (DOM) and Diisononyl maleate (DINM).

The highly branched C13 chains of DITM provide superior steric hindrance. This drastically reduces volatility at high temperatures and enhances solubility in non-polar base oils,2. However, because3, validating the final esterified structure requires a targeted, multi-dimensional NMR approach.

Comparative Structural Complexity & Performance

To objectively justify the use of DITM, we must compare its physicochemical properties against industry-standard alternatives. The increased molecular weight and branching topology directly correlate with its performance profile.

Table 1: Physicochemical & Application Comparison

PropertyDioctyl Maleate (DOM)Diisononyl Maleate (DINM)Diisotridecyl Maleate (DITM)
CAS Number 142-16-553817-54-253817-59-7
Molecular Weight 340.5 g/mol 368.3 g/mol 480.8 g/mol
Alkyl Chain Topology Linear or lightly branched C8Moderately branched C9Highly branched C13 mixture
Volatility Profile HighMediumVery Low
Primary Application Wetting agent precursorGeneral-purpose plasticizerHigh-temp lubricant additive

Analytical Workflow: NMR Structural Validation

When characterizing heavy branched esters like DITM, 1H NMR alone is insufficient due to the severe spectral overlap in the aliphatic region (0.8–1.6 ppm). Furthermore, the high-temperature esterification process often induces partial4. Because fumarates exhibit vastly different copolymerization kinetics, quantifying the E/Z ratio is a mandatory quality control step.

NMR_Validation_Workflow cluster_0 Phase 1: Sample & Core Validation cluster_1 Phase 2: Branching & Topology Prep Sample Preparation (CDCl3 + 0.03% TMS) HNMR 1H NMR Acquisition (500 MHz, 298K, D1=10s) Prep->HNMR Isomer E/Z Isomerization Check (Maleate 6.25 ppm vs Fumarate 6.85 ppm) HNMR->Isomer CNMR 13C NMR Acquisition (Carbon Backbone) Isomer->CNMR Core Confirmed TwoD 2D HSQC / HMBC (Resolve Isotridecyl Branching) CNMR->TwoD Validation Final Structural Validation & Purity Certification TwoD->Validation Topology Confirmed

Figure 1: Logical workflow for the NMR structural validation of DITM, ensuring E/Z isomer quantification.

Quantitative NMR (qNMR) Data Comparison

The structural confirmation of DITM relies on identifying the maleate core while mapping the complex isotridecyl envelope. The5.

Table 2: 1H NMR Chemical Shift Assignments for DITM (CDCl3, 500 MHz)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Significance
Maleate Core (-CH=CH-) 6.21 - 6.25Singlet2HConfirms Z-isomer (cis). Fumarate (E) appears at ~6.85 ppm.
Ester Linkage (-OCH2-) 3.79 - 4.15Multiplet4HValidates successful di-esterification.
Alkyl Backbone (-CH2-) 1.10 - 1.60Multiplet~34HBroad envelope due to complex C13 isomerism.
Terminal Methyls (-CH3) 0.80 - 0.90Multiplet~18HConfirms high degree of branching in isotridecyl chains.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By utilizing an internal standard and strict integral ratios, any synthetic failure (e.g., mono-esterification, chain cleavage) mathematically reveals itself without the need for secondary assays.

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 20.0 mg of the DITM sample and 5.0 mg of an internal standard (e.g., highly pure Mesitylene) into a glass vial. Dissolve in 0.6 mL of CDCl3 containing 0.03% v/v TMS.

  • Causality: Mesitylene provides a distinct aromatic singlet at ~6.8 ppm. This peak does not overlap with the maleate olefinic peak (~6.25 ppm) or the ester linkage (~4.1 ppm), enabling precise absolute quantification of the ester independent of the complex alkyl envelope.

Step 2: 1H NMR Acquisition with Extended Relaxation

  • Action: Acquire 1H spectra at 500 MHz (298 K) using a 30° pulse angle, 64 scans, and a critical relaxation delay (D1) of 10 seconds.

Step 3: 2D HSQC Acquisition for Topology Mapping

  • Action: Acquire 2D HSQC spectra with 256 increments in the t1 dimension and 16 scans per increment.

  • Causality: The 1H alkyl envelope (0.80 - 1.60 ppm) of DITM is an unreadable multiplet. HSQC resolves this by dispersing the proton signals across the 13C chemical shift dimension, allowing scientists to map specific branching points (e.g., identifying terminal vs. internal methyl groups) to differentiate DITM from linear di-n-tridecyl maleate.

Step 4: The Self-Validating Mathematical Check

  • Action: Phase and baseline correct the spectra. Integrate the maleate core (-CH=CH-) at 6.25 ppm and set the value to 2.00.

  • Validation Logic: The integral of the ester linkage protons (-OCH2-) at ~4.1 ppm must be exactly 4.00 .

    • If the ratio is 4:2, di-esterification is perfectly confirmed.

    • If the ratio is closer to 2:2, the system mathematically proves incomplete esterification (yielding mono-isotridecyl maleate), instantly invalidating the batch.

    • If a peak appears at 6.85 ppm, the system automatically triggers a calculation of the E/Z isomerization ratio, validating the thermal history of the synthesis.

Conclusion

While Dioctyl maleate and Diisononyl maleate serve adequately in standard applications, the transition to Diisotridecyl maleate is essential for high-performance, low-volatility formulations. By employing a rigorously self-validating qNMR and 2D NMR workflow, researchers can confidently verify the complex branched topology of DITM and ensure the absence of detrimental fumarate isomers, guaranteeing downstream polymer and lubricant performance.

References

  • Antiwear Additives And Lubricants Comprising The Same - Google Patents (KR20160041628A). 2

  • Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters - ACS Publications.4

  • Semiquantitative Approach for Polyester Characterization Using MALDI/ToF MS Approved by 1H NMR - PMC. 5

  • Isotridecan-1-ol | C13H28O | CID 33865 - PubChem - NIH. 3

  • Diisotridecyl maleate CAS#: 53817-59-7 - ChemWhat Database. 1

Sources

Comparative

A Comparative Toxicological Assessment: Diisotridecyl Maleate vs. Traditional Phthalate Plasticizers

Introduction: The Imperative for Safer Plasticizers Plasticizers are essential additives that impart flexibility and durability to a wide range of polymeric materials. For decades, traditional phthalate esters, such as d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Safer Plasticizers

Plasticizers are essential additives that impart flexibility and durability to a wide range of polymeric materials. For decades, traditional phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), have been the workhorses of the plastics industry. However, a growing body of scientific evidence has raised significant concerns about their potential adverse effects on human health.[1] Phthalates are not chemically bound to the polymer matrix and can leach into the environment and be ingested, inhaled, or absorbed through the skin.[2] Numerous studies have classified certain phthalates as endocrine-disrupting chemicals (EDCs), linking them to reproductive and developmental toxicities.[3][4] This has prompted a regulatory shift and a scientific pursuit for safer alternatives.

This guide provides a detailed comparative analysis of the toxicological profiles of diisotridecyl maleate (DITDM), a non-phthalate alternative, and traditional phthalate plasticizers. It is crucial to note that while extensive toxicological data exists for many phthalates, the publicly available information for DITDM is significantly more limited. This guide, therefore, presents a comparison based on the current state of knowledge and highlights areas where further research is imperative.

Comparative Toxicity Analysis

This section delves into a side-by-side comparison of the toxicological endpoints for DITDM and traditional phthalates. DEHP and DBP are used as representative examples of traditional phthalates due to the wealth of available data.

Acute Toxicity

Acute toxicity studies are fundamental in assessing the immediate adverse effects of a substance after a single or short-term exposure. The median lethal dose (LD50) is a common metric, representing the dose required to be lethal to 50% of a test population.

Traditional Phthalates: Most phthalates exhibit low acute oral toxicity. For instance, the oral LD50 for DEHP in rats is reported to be >3200 mg/kg.[3]

PlasticizerChemical ClassOral LD50 (rat, mg/kg)Key Findings
DEHP Phthalate>3200[3]Low acute toxicity.
DBP Phthalate>5000[3]Low acute toxicity.
Di(2-ethylhexyl) maleate Maleate14000[6]Low acute toxicity (used as a read-across for DITDM).
Diisotridecyl maleate (DITDM) MaleateData not availableMay be harmful if swallowed.[5]
In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for assessing a chemical's toxicity at the cellular level, providing insights into its potential to cause cell damage or death.

Traditional Phthalates: The active metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), has been shown to be cytotoxic in various cell lines.[7] Studies have demonstrated that phthalates can induce cytotoxicity in a dose-dependent manner.[8]

Diisotridecyl Maleate (DITDM): Direct in vitro cytotoxicity data for DITDM is scarce. However, studies on some maleate and fumarate derivatives have indicated toxic effects on testicular germ and somatic cell lines.[7]

AssayEndpointTraditional Phthalates (DEHP/MEHP)Diisotridecyl Maleate (DITDM) & other Maleates
MTT Assay Cell ViabilityMEHP is cytotoxic to various cell lines.[7]Some maleate derivatives show toxicity to testicular cells in vitro.[7]
Skin and Eye Irritation

These tests evaluate the potential of a substance to cause reversible inflammatory reactions on the skin and in the eyes.

Traditional Phthalates: Generally, phthalates are considered to be weak skin and eye irritants.[4]

Diisotridecyl Maleate (DITDM): A safety data sheet for a product containing diisotridecyl maleate indicates it may cause respiratory irritation.[9] For di(2-ethylhexyl) maleate, it is reported as not irritating to the skin or eyes.[10]

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance.

Traditional Phthalates: Most phthalates are generally considered negative or weak skin sensitizers.[4]

Diisotridecyl Maleate (DITDM): Some maleic acid esters are considered to be skin sensitizers. A safety data sheet for a product containing DITDM states it may cause an allergic skin reaction.[5]

Mutagenicity/Genotoxicity

Mutagenicity tests assess the potential of a substance to induce genetic mutations. The bacterial reverse mutation assay (Ames test) is a widely used initial screening tool.

Traditional Phthalates: Most phthalates are not genotoxic in a range of standard genotoxicity assays.[4]

Reproductive and Developmental Toxicity

This is a key area of concern for traditional phthalates. These studies investigate the potential of a substance to interfere with reproduction and normal development.

Traditional Phthalates: Several phthalates, including DEHP and DBP, are well-documented reproductive and developmental toxicants.[3] They are known to have anti-androgenic effects, leading to disruptions in the development of the male reproductive system.

Diisotridecyl Maleate (DITDM): There is a significant lack of data on the reproductive and developmental toxicity of DITDM. However, some maleate derivatives have been shown to have detrimental effects on testicular cells in vitro.[7] Mono(2-ethylhexyl) maleate and diethylhexyl maleate may be harmful for fetal development based on data from their common metabolite, 2-ethylhexanol.

EndpointTraditional Phthalates (DEHP, DBP)Diisotridecyl Maleate (DITDM) & other Maleates
Reproductive Toxicity Known reproductive toxicants with anti-androgenic effects.[3]Data for DITDM is lacking. Some maleate derivatives show toxicity to testicular cells in vitro.[7]
Developmental Toxicity Can cause developmental abnormalities, particularly in the male reproductive tract.[3]Mono(2-ethylhexyl) maleate and diethylhexyl maleate may be harmful to fetal development.
Endocrine Disruption Potential

Endocrine disruptors are chemicals that can interfere with the body's endocrine (hormone) system.

Traditional Phthalates: Many phthalates are recognized as endocrine disruptors.[4] They can interfere with the synthesis and action of steroid hormones, particularly androgens.[3]

Diisotridecyl Maleate (DITDM): There is currently insufficient data to assess the endocrine disruption potential of DITDM. While some in vitro studies have investigated the endocrine activity of alternative plasticizers, specific data for DITDM is not available.[4]

Summary and Conclusion

This comparative guide highlights the significant differences in the available toxicological data between traditional phthalate plasticizers and diisotridecyl maleate. While traditional phthalates like DEHP and DBP have been extensively studied and are known to pose risks, particularly to the reproductive system, there is a notable lack of comprehensive toxicological data for DITDM.

For researchers, scientists, and drug development professionals, this underscores the critical need for further investigation into the toxicological profile of diisotridecyl maleate and other phthalate alternatives. A complete understanding of their long-term effects is essential to ensure that they are indeed safer alternatives and not "regrettable substitutions."

Experimental Protocols

The following are detailed, step-by-step methodologies for key toxicological experiments relevant to the assessment of plasticizers. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD 420)

This method is designed to assess the acute toxic effects of a substance when administered orally at fixed dose levels.

Objective: To determine the dose at which a substance produces evident toxicity and to allow for classification according to the Globally Harmonised System (GHS).[11][12]

Methodology:

  • Sighting Study: A preliminary study is conducted with single animals to determine the appropriate starting dose for the main study. Doses are administered sequentially to individual animals.[12]

  • Main Study:

    • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[11]

    • Dosing: A group of at least five animals is used for each dose level. The test substance is administered as a single oral dose by gavage.[11]

    • Dose Levels: Fixed doses of 5, 50, 300, and 2000 mg/kg body weight are typically used.[11]

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[12]

    • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Causality Explanation: The fixed dose procedure is preferred over the traditional LD50 test as it uses fewer animals and avoids death as the primary endpoint, relying instead on the observation of clear signs of toxicity.[12]

cluster_0 Sighting Study cluster_1 Main Study S1 Administer starting dose (e.g., 300 mg/kg) to a single animal S2 Observe for 24-48 hours S1->S2 S3 Decision: Determine starting dose for Main Study S2->S3 M1 Dose group of 5 animals with selected starting dose M2 Observe for 14 days (mortality, clinical signs, body weight) M1->M2 M3 Endpoint: Evident toxicity or no effect? M2->M3 M5 Gross Necropsy M2->M5 M4 Dose next group at a lower or higher fixed dose if necessary M3->M4 If needed

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.[13]

  • Treatment: Expose the cells to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Causality Explanation: Metabolically active cells with functional mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]

A Seed cells in 96-well plate B Expose cells to various concentrations of plasticizer A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Add solubilizing agent to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

Caption: Workflow for In Vitro Cytotoxicity MTT Assay.

Skin Sensitization - Buehler Test (Based on OECD 406)

The Buehler test is a non-adjuvant method used to assess the potential of a substance to cause skin sensitization in guinea pigs.

Objective: To determine if a substance can induce an allergic contact dermatitis response.[16]

Methodology:

  • Induction Phase:

    • Animal Selection: Use a treatment group of at least 20 guinea pigs and a control group of at least 10.[17]

    • Topical Application: Apply the test substance topically to the shaved flank of the animals in the treatment group. The application is repeated once a week for three weeks.[18]

  • Rest Period: A 10-14 day rest period follows the induction phase to allow for the development of an immune response.[17]

  • Challenge Phase:

    • Apply a non-irritating concentration of the test substance to a naive site on both the treatment and control groups.[19]

  • Observation: Observe the challenge sites for signs of erythema and edema at 24 and 48 hours after patch removal.

  • Data Analysis: Compare the incidence and severity of skin reactions in the treatment group to the control group.

Causality Explanation: The repeated topical application during the induction phase may induce an immune response in susceptible animals. The challenge phase then elicits an allergic reaction at the new application site if sensitization has occurred.[18]

cluster_0 Induction Phase (3 weeks) cluster_1 Rest Period (10-14 days) cluster_2 Challenge Phase I1 Topical application of test substance to treatment group (weekly) R1 Allow for development of immune response I1->R1 C1 Apply challenge dose to naive site on all animals R1->C1 C2 Observe for erythema and edema at 24 & 48 hours C1->C2 C3 Compare reactions between treatment and control groups C2->C3

Caption: Workflow for Skin Sensitization Buehler Test (OECD 406).

Bacterial Reverse Mutation (Ames) Test (Based on OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

Objective: To detect point mutations (base substitutions and frameshifts) caused by a test substance.

Methodology:

  • Strain Selection: Use at least five strains of bacteria, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure:

    • Plate Incorporation Method: The test substance, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test substance, bacteria, and S9 mix are incubated together before being mixed with top agar and plated.[20]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[21]

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies that is at least double the background (solvent control) count.

Causality Explanation: The bacterial strains used are auxotrophic, meaning they require a specific amino acid (histidine for Salmonella, tryptophan for E. coli) for growth. A mutagen can cause a reverse mutation that restores the gene function, allowing the bacteria to grow on a medium lacking that amino acid.

A Prepare bacterial strains (e.g., Salmonella, E. coli) B Mix bacteria, test substance, and S9 mix (or buffer) A->B C Pour mixture onto minimal agar plates B->C D Incubate plates for 48-72 hours at 37°C C->D E Count revertant colonies D->E F Analyze for a dose-related increase in mutations E->F

Caption: Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471).

References

  • A Comparative Toxicological Guide to Common Plasticizers: Phthalates vs. Alternatives. Benchchem.

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD.

  • Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). IVAMI.

  • Human exposure, hazard and risk of alternative plasticizers to phthalate esters. Department of Environmental Science, Stockholm University.

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Slideshare.

  • In vitro functional screening as a means to identify new plasticizers devoid of reproductive toxicity. PubMed.

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia.

  • Ames Mutagenicity Testing (OECD 471). CPT Labs.

  • Test No. 406: Skin Sensitisation. OECD.

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Memorandum Classification and categorization of skin sensitisers and grading of test reactions. European Commission.

  • OECD 406: Skin Sensitization. Nucro-Technics.

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy.

  • Phthalate-free Plasticizers in PVC. Healthy Building Network.

  • OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Gentronix.

  • oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.

  • Screening of Potential Plasticizer Alternatives for Their Toxic Effects on Male Germline Stem Cells. MDPI.

  • Perspectives on the Current State of Evaluation of Skin Sensitization. J-STAGE.

  • Research Article Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. Semantic Scholar.

  • What Are Non-Phthalate Plasticizers. BASTONE.

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Springer.

  • High-Throughput Effect-Directed Analysis Using Downscaled in Vitro Reporter Gene Assays To Identify Endocrine Disruptors in Surface Water. ACS Publications.

  • Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives. PMC.

  • skin sensitisation testing. ECETOC.

  • 試験ガイドライン No. 471. OECD.

  • How common are hormone-disrupting chemicals in fast food?. Medical News Today.

  • MTT assay protocol. Abcam.

  • Material Safety Data Sheet.

  • Maleic acid esters (medium to long Chain) - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).

  • 皮膚障害物質データシート. NITE.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.

  • Evaluation of maleate, fumarate, and succinate diesters as potential green plasticizers. eScholarship@McGill.

  • SAFETY DATA SHEET. Fisher Scientific.

  • MTT-Cell Based Proliferation/Toxicity Assay. Fivephoton Biochemicals.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • MTT Cell Proliferation Assay. ATCC.

  • In vitro and in silico investigations of endocrine disruption induced by metabolites of plasticizers through glucocorticoid receptor. PubMed.

  • SAFETY DATA SHEET. Covestro.

  • SAFETY DATA SHEET DIOCTYL MALEATE.

  • Di-2-ethylhexyl maleate. PubChem.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

  • Placental Toxicity of Alternative Plasticizers: Current Knowledge and Future Directions. MDPI.

  • SAFETY DATA SHEET. Tokyo Chemical Industry.

  • Safety Data Sheet. Cayman Chemical.

  • diethyl hexyl maleate maleic acid, bis(2-ethylhexyl) ester. The Good Scents Company.

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Safety & Regulatory Compliance

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